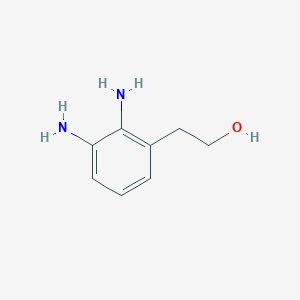

2-(2,3-Diaminophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(2,3-diaminophenyl)ethanol |

InChI |

InChI=1S/C8H12N2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5,9-10H2 |

InChI Key |

MDKWXZDIFPHNPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)CCO |

Origin of Product |

United States |

Significance and Emerging Research Landscape of Substituted Phenylenediamines in Organic Chemistry

Substituted phenylenediamines are a class of compounds that have garnered considerable attention in organic chemistry due to their diverse applications. scirp.orgresearchgate.netsci-hub.se They serve as crucial building blocks in the synthesis of various materials, including polymers and dyes. scirp.org The presence of multiple amino groups on the phenyl ring allows for a range of chemical transformations, making them valuable precursors for the construction of nitrogen-containing heterocyclic compounds.

The unique electronic and structural properties of substituted phenylenediamines also make them interesting candidates for applications in materials science. researchgate.net For instance, certain phenylenediamine derivatives exhibit antioxidant properties, which are valuable in the rubber and polymer industries. researchgate.netresearchgate.net Furthermore, the ability of these compounds to form stable complexes with metal ions has led to their use in the development of new catalysts and functional materials. nih.gov The ongoing exploration of substituted phenylenediamines continues to uncover novel applications, highlighting their importance in modern chemical research. scirp.orgresearchgate.net

Historical Context and Evolution of Research on Diaminophenyl Ethanol Architectures

The study of diaminophenyl ethanol (B145695) architectures is rooted in the broader history of research into amino alcohols and phenylenediamines. The foundational work on ethanolamines by Charles Adolphe Wurtz in the 19th century laid the groundwork for understanding the chemistry of amino alcohols. Subsequently, the development of industrial processes for separating and purifying such compounds in the late 19th and early 20th centuries made them more accessible for research.

A significant advancement in the synthesis of related compounds was documented in the 1990s with a patented process for preparing 2-(o-aminophenyl)ethanol through the reduction of 2-(o-nitrophenyl)ethanol. google.com This method utilized a Raney nickel catalyst and an alkali metal hydroxide (B78521) to achieve high yields, paving the way for more efficient large-scale production. google.com More recent research has focused on developing greener synthetic routes. For example, a novel process for synthesizing 2,5-diamino phenyl ethanol uses a magnetic solid base as a catalyst and hydrazine (B178648) hydrate (B1144303) for the reduction of nitro groups, thereby reducing waste and simplifying the process. google.com

Structural Characteristics and Chemical Environment Guiding Research Directions

The chemical behavior and research applications of 2-(2,3-diaminophenyl)ethanol are dictated by its distinct structural features. The molecule consists of a benzene (B151609) ring substituted with two amino groups at the 2 and 3 positions and an ethanol (B145695) group at the 1 position. This arrangement of functional groups creates a unique chemical environment that influences its reactivity.

The presence of two nucleophilic amino groups in close proximity, along with a hydroxyl group, allows for a variety of chemical transformations. These groups can participate in reactions such as diazotization, condensation, and cyclization, making the compound a valuable precursor for the synthesis of various heterocyclic systems. nih.govuminho.pt The specific positioning of the amino and ethanol groups can also influence the regioselectivity of these reactions.

Below is a table summarizing some of the key chemical properties of a related isomer, 2-(2-aminophenyl)ethanol, which provides some context for the potential properties of the 2,3-diamino derivative.

| Property | Value |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| Boiling Point | 148 °C at 3.5 mmHg |

| Specific Gravity (20/20) | 1.12 |

| Refractive Index | 1.59 |

| Note: Data for 2-(2-aminophenyl)ethanol. tcichemicals.com |

Interactive Data Table:

Interdisciplinary Relevance and Academic Contributions of 2 2,3 Diaminophenyl Ethanol Chemistry

Precursor Synthesis and Regioselective Functionalization for this compound

The construction of the this compound scaffold hinges on the successful synthesis of a correctly substituted precursor, typically a dinitro-substituted phenylethanol. The challenge lies in achieving the specific 2,3-substitution pattern on the benzene (B151609) ring, which is not always favored by standard electrophilic aromatic substitution reactions.

Synthesis of Nitro-Substituted Phenyl Ethanol (B145695) Intermediates

A direct dinitration of 2-phenylethanol (B73330) is synthetically challenging due to the ortho-, para-directing nature of the ethyl group, which would primarily yield 2,5- and 2,4-dinitro isomers. Therefore, a more controlled, multi-step approach is necessary. A plausible route commences with a precursor already bearing the 2,3-dinitro pattern, such as 2,3-dinitrobenzoic acid .

This approach involves the following conceptual steps:

Reduction of the Carboxylic Acid: The carboxylic acid group of 2,3-dinitrobenzoic acid can be selectively reduced to a primary alcohol to form (2,3-dinitrophenyl)methanol. This transformation requires mild reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF), to avoid premature reduction of the nitro groups.

Chain Homologation: The resulting benzyl (B1604629) alcohol must be extended by one carbon to create the desired ethanol side chain. This can be achieved through a two-step sequence:

Conversion of the alcohol to a more reactive leaving group, such as a benzyl halide (e.g., (2,3-dinitrophenyl)methyl bromide), using reagents like phosphorus tribromide (PBr₃).

Nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to form 2-(2,3-dinitrophenyl)acetonitrile.

Hydrolysis and Reduction: The nitrile group is then hydrolyzed to a carboxylic acid, yielding (2,3-dinitrophenyl)acetic acid, which is subsequently reduced to the target precursor, 2-(2,3-dinitrophenyl)ethanol .

An alternative, more direct homologation might involve the use of modern carbon-extending methodologies, though the classic nitrile route is well-established. Another theoretical pathway could start from the challenging synthesis of 2,3-dinitrostyrene . This intermediate, if accessible, could be converted to the desired alcohol via a hydroboration-oxidation reaction. This method provides anti-Markovnikov addition of water across the double bond, which would place the hydroxyl group on the terminal carbon of the side chain. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 1: Proposed Intermediates for 2-(2,3-Dinitrophenyl)ethanol Synthesis

| Compound Name | Molecular Formula | Key Synthetic Step |

|---|---|---|

| 2,3-Dinitrobenzoic acid | C₇H₄N₂O₆ | Starting Material |

| (2,3-Dinitrophenyl)methanol | C₇H₆N₂O₅ | Reduction of Carboxylic Acid |

| 2-(2,3-Dinitrophenyl)acetonitrile | C₈H₅N₃O₄ | Cyanide Substitution |

Pathways for Directed Amine Introduction onto Aromatic Rings

The most direct and widely employed strategy for introducing the 1,2-diamine (ortho-phenylenediamine) moiety in this context is the reduction of a corresponding dinitro precursor. The synthesis of 2-(2,3-dinitrophenyl)ethanol as outlined in the previous section is the key step that sets the stage for the formation of the adjacent amine groups.

Alternative strategies for forming ortho-diamine systems, such as nucleophilic aromatic substitution on di-halogenated precursors or directed ortho-metalation followed by amination, are generally more complex and less common for this specific target. Therefore, the reduction of the dinitro compound remains the most strategically sound approach. The specifics of these reductive methods are detailed in Section 2.2.

Stereoselective and Enantioselective Synthesis Considerations

The synthesis of this compound can be adapted to produce specific stereoisomers, which is often crucial for its intended applications. Since the final reduction of the nitro groups to amines does not affect the stereocenter on the ethanol side chain, stereoselectivity must be introduced during the synthesis of the nitro-substituted precursor.

General strategies for the stereoselective synthesis of β-amino alcohols are applicable here. libretexts.orgrit.edu One common approach is the asymmetric reduction of a ketone precursor . In this context, a hypothetical intermediate, 1-(2,3-dinitrophenyl)-2-hydroxyethan-1-one , could be synthesized. The enantioselective reduction of the ketone to a secondary alcohol using chiral catalysts or reagents (e.g., chiral borane reagents or catalysts like those used in Noyori asymmetric hydrogenation) would yield an enantiomerically enriched form of 2-(2,3-dinitrophenyl)ethanol.

Another powerful method is the Sharpless asymmetric aminohydroxylation , which can introduce both the hydroxyl and amino functionalities across a double bond in a stereocontrolled manner. libretexts.org Applying this to a precursor like 2,3-dinitrostyrene could theoretically provide a direct route to a chiral amino alcohol, although the substrate's reactivity and the regioselectivity of the addition would need to be carefully optimized. Substrate-controlled and auxiliary-controlled methods are also established principles in asymmetric synthesis that could be adapted to this synthetic challenge. rit.edu

Reduction Strategies for Diamine Moiety Formation

The conversion of the dinitro intermediate, 2-(2,3-dinitrophenyl)ethanol , to the final product, This compound , is a critical step that involves the reduction of both nitro groups to amines. Several methods are available, each with its own advantages regarding yield, selectivity, and reaction conditions.

Catalytic Hydrogenation Methods and Catalyst Selection

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. nih.govsioc-journal.cn This process involves reacting the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C): This is one of the most common and versatile catalysts for nitro group reductions. It is generally effective under mild to moderate temperatures and pressures.

Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a highly active catalyst that is often used for more challenging reductions.

Raney Nickel (Raney-Ni): A cost-effective catalyst, though it sometimes requires higher temperatures and pressures and can be less selective than palladium or platinum.

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to ensure complete reduction of both nitro groups without affecting other functional groups, such as the primary alcohol on the side chain. The process involves the adsorption of the dinitro compound and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro groups. sioc-journal.cnresearchgate.net

Non-Catalytic Reductive Systems (e.g., Hydrazine (B178648) Hydrate)

An alternative to high-pressure catalytic hydrogenation is the use of chemical reducing agents, with hydrazine hydrate (B1144303) (N₂H₄·H₂O) being a prominent example. wikipedia.orgyoutube.comyoutube.com Hydrazine hydrate can reduce nitro groups to amines, often in the presence of a catalyst to enhance its reactivity.

Key features of this method include:

Catalyst-Assisted Reduction: While sometimes used alone at high temperatures, hydrazine hydrate is most effective in the presence of a catalyst such as Raney nickel, palladium on carbon (Pd/C), or iron compounds. youtube.comgoogle.com The catalyst facilitates the decomposition of hydrazine to generate diimide (N₂H₂), a powerful reducing species.

Selective Reduction: Under carefully controlled conditions (e.g., molar equivalents of hydrazine, temperature), it is sometimes possible to achieve partial reduction of a dinitro compound to a nitroaniline. youtube.com However, for the synthesis of this compound, conditions would be set to ensure the complete reduction of both nitro groups.

Milder Conditions: This method often avoids the need for high-pressure hydrogenation equipment, making it more accessible in some laboratory settings.

The reaction is typically performed by refluxing the dinitro compound with hydrazine hydrate and the catalyst in a solvent like ethanol. youtube.com

Table 2: Comparison of Reduction Methods for Dinitroarenes

| Method | Reagents | Typical Catalysts | Advantages | Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney-Ni | High yields, clean reaction, catalyst is recyclable. | Requires specialized high-pressure equipment. |

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound and its derivatives hinges on the meticulous optimization of reaction conditions to maximize both yield and purity. Key parameters that are frequently fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

The selection of an appropriate solvent is critical. For instance, in the synthesis of related compounds like 2,3-substituted naphthofurans, it was observed that nonpolar solvents could significantly increase the chemical yield. researchgate.net While ethereal solvents like THF or dioxane resulted in moderate yields, the use of chloroform (B151607) as a solvent led to a 91% chemical yield within 4 hours. researchgate.net Similarly, the choice between different bases, such as organic options like triethylamine (B128534) (Et3N) or inorganic ones like cesium carbonate (Cs2CO3), can have a substantial impact on the reaction's success, with inorganic bases sometimes proving more beneficial. researchgate.net

Temperature and reaction time are interdependent variables that must be carefully controlled. For example, in the synthesis of 2,5-diamino phenyl ethanol, a related compound, the reaction is conducted at a temperature range of 0°C to 100°C for a duration of 0.5 to 20 hours. google.com This wide range indicates that the optimal conditions are highly specific to the chosen reagents and catalysts.

The following interactive table showcases examples of how different reaction conditions can influence the outcome of syntheses for analogous compounds.

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Solvent | Ethereal (THF, Dioxane) | Chlorinated (Chloroform) | Moderate Yield | High Yield (91%) |

| Base | Organic (Et3N, DIPEA) | Inorganic (Cs2CO3) | Unsatisfactory Yield | Moderate Yield |

| Temperature & Time | 50°C for 5 hours | 0-100°C for 0.5-20 hours | Specific to reaction | Varied outcomes |

Advanced Synthetic Routes and Novel Methodologies

Recent advancements in synthetic chemistry have introduced innovative approaches to produce this compound and its derivatives with greater efficiency and sustainability.

One-Pot Synthesis Approaches

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. cbijournal.com This approach is particularly beneficial for multi-component reactions. For instance, the synthesis of various heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones, has been successfully achieved through a one-pot, three-component Biginelli reaction. mdpi.com This methodology often results in high atom economy and can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com Similarly, the synthesis of penta-substituted pyridine (B92270) derivatives has been accomplished via a one-pot, three-component condensation, highlighting the versatility of this approach. cbijournal.com

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, has emerged as a powerful tool for chemical synthesis. mdpi.comrsc.org This technology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling-up. mdpi.compharmtech.com The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using continuous-flow systems, often leading to significantly shorter reaction times and improved yields compared to traditional batch processes. mdpi.com For example, the continuous-flow synthesis of certain compounds has been achieved in minutes, a drastic reduction from the hours required in batch synthesis. mdpi.com This method's ability to precisely control residence time and temperature is crucial for optimizing reactions and minimizing byproduct formation. pharmtech.comnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. sigmaaldrich.comnih.govscienceinschool.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and employment of safer solvents and reaction conditions. sigmaaldrich.comacs.org

Key aspects of green chemistry applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions. nih.govskpharmteco.comnih.gov

Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org

Reduction of Derivatives : Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the generation of waste. sigmaaldrich.com

The adoption of these principles not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes. scienceinschool.org

Derivatization Strategies for Structural Modification

Derivatization, the process of transforming a chemical compound into a product of similar structure, is a crucial strategy for modifying the properties of this compound.

Amine Functionalization (e.g., Alkylation, Acylation)

The two amine groups on the phenyl ring of this compound are prime sites for functionalization through reactions such as alkylation and acylation. These modifications can be used to introduce a wide variety of functional groups, thereby altering the molecule's physical, chemical, and biological properties.

Hydroxyl Group Derivatization (e.g., Esterification, Etherification)

The primary alcohol function in this compound is a prime site for derivatization through esterification and etherification, enabling the modulation of the molecule's physicochemical properties.

Esterification:

Esterification of alcohols is a fundamental transformation in organic synthesis, typically achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. libretexts.org For a molecule like this compound, direct esterification with a carboxylic acid would typically require an acid catalyst, such as concentrated sulfuric acid, and heat. libretexts.org The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom.

A general scheme for the esterification of the hydroxyl group is presented below. The reaction with an acyl chloride, for example, is often vigorous and can proceed at room temperature, producing the ester and hydrogen chloride gas. libretexts.org The use of an acid anhydride (B1165640) is a slightly milder alternative that usually requires warming. libretexts.org

Table 1: General Esterification Reactions for Alcohols

| Reactant | Catalyst/Conditions | Products | Reactivity |

|---|---|---|---|

| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Ester, Water | Slow, Reversible |

| Acyl Chloride | None (or base scavenger), room temp. | Ester, HCl | Vigorous |

This table presents generalized information on esterification reactions. libretexts.org

The selective esterification of the hydroxyl group in the presence of the two amino groups would require careful selection of reaction conditions to avoid N-acylation. Protecting the amino groups before esterification is a common strategy to ensure chemoselectivity.

Etherification:

Etherification provides another route to modify the hydroxyl group. A classic method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, for primary alcohols, acid-catalyzed dehydration can also be employed to form symmetrical ethers, though this is less controlled and can lead to elimination side products at higher temperatures. A more relevant approach for producing unsymmetrical ethers involves the reaction of the alcohol with an alkylating agent under specific conditions. For instance, the etherification of hydroxyl groups on a phenyl ethylamine (B1201723) core has been demonstrated using acidified ethanol. nih.gov

Cyclization Reactions to Form Heterocyclic Frameworks

The ortho-diamine functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classic and efficient method for constructing a quinoxaline (B1680401) ring system.

This condensation reaction proceeds readily, often under mild conditions, and is characterized by its high yield and the formation of a stable aromatic heterocyclic product. The mechanism involves a two-step sequence of nucleophilic attack by the amino groups on the carbonyl carbons, followed by dehydration to form the fused pyrazine (B50134) ring of the quinoxaline.

Table 2: Representative Cyclization Reaction to Form a Quinoxaline Derivative

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

|---|---|---|---|

| This compound | Glyoxal (B1671930) (a 1,2-dicarbonyl) | 6-(2-Hydroxyethyl)quinoxaline | Quinoxaline |

This table illustrates the expected products from the cyclization of this compound with representative 1,2-dicarbonyl compounds based on established chemical principles. rsc.org

The resulting quinoxaline derivatives retain the 2-hydroxyethyl side chain, which can be further functionalized as described in the previous section. This modular approach allows for the synthesis of a library of complex heterocyclic molecules with diverse substitution patterns. Beyond quinoxalines, the ortho-diamine moiety can react with other reagents like aldehydes, ketones, and carboxylic acid derivatives to form other important heterocyclic frameworks such as benzimidazoles and benzodiazepines, highlighting the synthetic utility of this compound as a building block in medicinal and materials chemistry. For example, reactions of similar aminophenyl alcohols with β-dicarbonyl compounds have been shown to yield quinoline (B57606) derivatives. sioc-journal.cn

Chemical Transformations of Amino Groups

The two adjacent amino groups on the phenyl ring are the primary sites of reactivity. Their nucleophilicity and their specific ortho-positioning are key to the formation of fused heterocyclic systems.

Nucleophilic Substitution Reactions

The primary amine functionalities of this compound are nucleophilic and can participate in substitution reactions. While simple N-alkylation with alkyl halides is possible, the most significant reactivity stems from intramolecular or intermolecular cyclization reactions that follow an initial nucleophilic attack. The ortho-positioning of the two amino groups is crucial for these transformations, which lead to the formation of stable five- or seven-membered heterocyclic rings.

A primary application of o-phenylenediamines is in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds. researchgate.net The reaction of this compound with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions is expected to yield 1,5-benzodiazepine derivatives. researchgate.net The reaction mechanism involves the initial condensation of one amino group with a carbonyl, followed by an intramolecular cyclization involving the second amino group.

Oxidation Reactions and Mechanisms

The oxidation of o-phenylenediamines is a well-established method for synthesizing phenazines. This reaction typically involves the oxidative condensation of two molecules of the diamine. For this compound, this reaction would be expected to produce a disubstituted diaminophenazine. The oxidation can be carried out by various oxidants, including metal ions like Cu²⁺, or under electrochemical conditions. nih.govacs.orgresearchgate.net

The mechanism of oxidation is often complex and can be pH-dependent. nih.govresearchgate.net Generally, it proceeds through the formation of a radical cation intermediate from the o-phenylenediamine (B120857). Two of these radical species can then couple, and subsequent oxidation and deprotonation steps lead to the aromatic phenazine (B1670421) ring system. The product, a 2,3-diaminophenazine derivative, is often highly colored and fluorescent. magtech.com.cn It is important to note that under certain conditions, polymerization can occur as a competing reaction. researchgate.net

Condensation Reactions with Carbonyl Compounds

Condensation reactions between the vicinal diamino groups and various carbonyl compounds provide a versatile route to a range of important heterocyclic structures. wikipedia.orgwikipedia.org These acid-catalyzed reactions proceed via the formation of an imine or hemiaminal intermediate, followed by an irreversible cyclization step with the elimination of water. wikipedia.org

The reaction with α-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, is a classic method for the synthesis of quinoxalines. wikipedia.org Similarly, condensation with aldehydes or ketones can lead to the formation of 1,5-benzodiazepine derivatives. researchgate.net The reaction with a simple ketone like acetone, for instance, would yield a 2,2,4-trisubstituted-2,3-dihydro-1H-1,5-benzodiazepine. The specific products formed depend on the nature of the carbonyl compound used.

| Carbonyl Reactant | Expected Product Class | Specific Product Example |

|---|---|---|

| Glyoxal (CHOCHO) | Quinoxaline | Quinoxaline-6-ethanol |

| 2,3-Butanedione (CH₃COCOCH₃) | Quinoxaline | 2,3-Dimethylquinoxaline-6-ethanol |

| Acetone (CH₃COCH₃) | 1,5-Benzodiazepine | 4-(2-Hydroxyethyl)-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine |

| Benzaldehyde (C₆H₅CHO) | 1,5-Benzodiazepine | 4-(2-Hydroxyethyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |

Reactivity of the Ethanol Moiety

The primary alcohol of the ethanol side chain offers another site for chemical modification, including oxidation, etherification, and esterification. A significant challenge in these transformations is achieving chemoselectivity, as the nucleophilic amino groups can compete with the hydroxyl group in many reactions.

Alcohol Oxidation and Reduction

Oxidation

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. organic-chemistry.orgacs.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), typically lead to the corresponding carboxylic acid, 2-(2,3-Diaminophenyl)acetic acid.

To stop the oxidation at the aldehyde stage, milder, more selective reagents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or systems based on TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) are commonly used for this purpose. organic-chemistry.orgnih.gov A critical consideration is the potential for oxidation of the electron-rich aromatic amine groups. Selective oxidation of the alcohol can often be achieved by first protonating the basic amino groups with an acid (e.g., p-toluenesulfonic acid). The resulting ammonium (B1175870) salts are resistant to oxidation, allowing the alcohol to react selectively. nih.gov

| Oxidizing Agent/Conditions | Expected Product | Product Class |

|---|---|---|

| KMnO₄ or H₂CrO₄ (Jones Reagent) | 2-(2,3-Diaminophenyl)acetic acid | Carboxylic Acid |

| PCC or TEMPO/NaOCl | 2-(2,3-Diaminophenyl)acetaldehyde | Aldehyde |

| Bobbitt's Salt (oxoammonium salt) / p-TsOH | 2-(2,3-Diaminophenyl)acetaldehyde | Aldehyde (Chemoselective) nih.gov |

Reduction

The reduction of a primary alcohol is not a typical transformation in organic synthesis as the hydroxyl group is already at a low oxidation state. It is generally not a feasible reaction pathway for the ethanol moiety under standard reducing conditions.

Ether and Ester Formation

Ether Formation

Ethers can be synthesized from the hydroxyl group, most commonly via the Williamson ether synthesis. researchgate.net This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. However, the strongly basic conditions can lead to competing deprotonation of the amine groups or other side reactions. To achieve selective O-alkylation, the amino groups may first need to be protected, for instance, as anilide functions. google.comwipo.int

Ester Formation

Esterification of the alcohol can be accomplished, but requires careful consideration of chemoselectivity due to the higher intrinsic nucleophilicity of the primary amine groups. tandfonline.comacs.org Direct reaction with an acyl chloride or anhydride under basic conditions would likely lead to preferential N-acylation.

Selective O-acylation (esterification) can be achieved through several strategies:

Fischer Esterification : Reacting the alcohol with a carboxylic acid under strong acid catalysis. The acidic conditions protonate the more basic amine groups, deactivating them towards nucleophilic attack and allowing the alcohol to react. pearson.com

Salt Formation : The amino alcohol can be converted into a sulfonic acid salt. This protects the amino groups, allowing the hydroxyl group to react with a carboxylic acid at elevated temperatures to form the desired ester. google.com

Metal-Directed Acylation : Certain metal ions, such as Cu(II), can coordinate to the amino alcohol in a way that blocks the reactivity of the amine and chemoselectively directs acylation to the hydroxyl group, even in aqueous media at neutral pH. acs.org

| Reaction Type | Reagents | Expected Product | Notes on Selectivity |

|---|---|---|---|

| Etherification | 1. NaH 2. CH₃I | 2-(2,3-Diaminophenyl)ethyl methyl ether | Requires protection of amine groups to prevent N-alkylation. google.com |

| Esterification | CH₃COOH / H⁺ catalyst | 2-(2,3-Diaminophenyl)ethyl acetate | Acid catalysis protects amines via protonation. pearson.com |

| Esterification | 1. p-TsOH 2. Myristic Acid, heat | 2-(2,3-Diaminophenyl)ethyl myristate | Amine protection as tosylate salt allows for esterification. google.com |

| Esterification | Acylating agent / Cu(II) | Various Esters | Metal ion directs O-acylation over N-acylation. acs.org |

Intra- and Intermolecular Cyclization Reactions of this compound

The reactivity of this compound is largely dictated by the presence of two adjacent amino groups on the benzene ring and a primary alcohol functionality on the ethyl substituent. This arrangement allows for a variety of intra- and intermolecular cyclization reactions, leading to the formation of diverse nitrogen-containing heterocyclic systems. While specific studies on this compound are limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of o-phenylenediamines.

Formation of Nitrogen-Containing Heterocycles (e.g., Benzodiazepines, Pyrimidines)

The dual nucleophilicity of the vicinal diamine moiety in this compound makes it a prime candidate for condensation reactions with bifunctional electrophiles to form seven-membered rings like benzodiazepines, or six-membered pyrimidine (B1678525) rings.

Benzodiazepines:

The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester. researchgate.netsemanticscholar.org This reaction is often catalyzed by acids. For this compound, the reaction with a β-diketone (e.g., acetylacetone) would be expected to yield a 2,4-disubstituted-1,5-benzodiazepine derivative bearing a 2-hydroxyethyl group on the benzene ring.

The general reaction proceeds through the initial formation of an enamine intermediate from the condensation of one of the amino groups with a carbonyl group of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydropyrimidine (B8664642) intermediate which then rearranges to the more stable benzodiazepine (B76468) ring system. nih.gov Various catalysts, including Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like silica-alumina), have been employed to facilitate this transformation with o-phenylenediamines. semanticscholar.orgchemrevlett.com

It is important to note that the reaction of o-phenylenediamines with ketones can sometimes lead to the formation of 2-substituted benzimidazoles through a C-C bond cleavage, especially under harsh conditions or with specific substrates. researchgate.netthieme-connect.com

Pyrimidines:

The synthesis of pyrimidine rings fused to a benzene ring (benzimidazoles are a common outcome, but pyrimidines can also be formed) from o-phenylenediamines can be achieved through reactions with various reagents. One common method involves the reaction with β-dicarbonyl compounds, which can lead to pyrimidine derivatives under specific conditions, although benzodiazepine formation is often favored. researchgate.net Another approach is the reaction with compounds containing a 1,3-dielectrophilic character. For instance, reaction with α,β-unsaturated carbonyl compounds can also lead to fused pyrimidine systems. researchgate.net

A one-pot, four-component reaction involving o-phenylenediamine, an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 1,3-dimethyl-6-amino uracil (B121893) in the presence of p-toluenesulfonic acid has been reported to yield complex benzophenazine-tethered tetrahydropyridopyrimidine derivatives. nih.gov This highlights the versatility of o-phenylenediamines in constructing complex heterocyclic systems. The presence of the 2-hydroxyethyl group in this compound could potentially influence the outcome of such multicomponent reactions.

| Reactant for Cyclization | Expected Heterocyclic Product from this compound | Reaction Conditions |

| β-Diketone (e.g., acetylacetone) | 7-(2-Hydroxyethyl)-2,4-dimethyl-3H-1,5-benzodiazepine | Acid catalyst (e.g., p-TSA), reflux in ethanol |

| β-Ketoester (e.g., ethyl acetoacetate) | 7-(2-Hydroxyethyl)-4-methyl-1,5-benzodiazepin-2(3H)-one | Acid catalyst, solvent-free, or in a solvent like ethanol |

| α,β-Unsaturated Ketone (e.g., chalcone) | 2,4-Diaryl-7-(2-hydroxyethyl)-2,3-dihydro-1H-1,5-benzodiazepine | SiO₂-Al₂O₃ catalyst, reflux in ethanol chemrevlett.com |

| Guanidine nitrate (B79036) | Potentially a fused pyrimidine derivative | Basic conditions (e.g., NaOH in ethanol) |

This table presents hypothetical products based on the known reactivity of o-phenylenediamines.

Ring-Closing Reactions and Reaction Kinetics

The kinetics of the ring-closing reactions to form benzodiazepines from o-phenylenediamines and ketones are influenced by several factors, including the nature of the ketone, the catalyst, and the reaction temperature. Studies on the condensation of o-phenylenediamine with various ketones have shown that the reaction rate is dependent on the steric and electronic properties of the ketone. lookchem.com

For instance, the reaction of o-phenylenediamine with acetone, catalyzed by silver nitrate under solvent-free conditions, proceeds efficiently to form 2,2,4-trimethyl-2,3-dihydro-1H-benzo[b] Current time information in Bangalore, IN.ijtsrd.comdiazepine. researchgate.net The reaction is believed to proceed through the formation of a Schiff base, followed by an intramolecular nucleophilic attack.

The presence of the 2-hydroxyethyl group in this compound could potentially affect the reaction kinetics. The hydroxyl group might participate in intramolecular hydrogen bonding, which could influence the nucleophilicity of the adjacent amino group. Furthermore, under certain conditions, the hydroxyl group itself could act as a nucleophile, potentially leading to side reactions or the formation of different heterocyclic structures, such as benzoxazepine derivatives. This has been observed in the reaction of 2,3-diaminophenol (B1330466) with ketones, which yielded a mixture of hydroxyl-1,5-benzodiazepines and amino-1,5-benzoxazepines. ingentaconnect.comresearchgate.net

| Parameter | Influence on Ring-Closing Reactions |

| Catalyst | Acid catalysts (Brønsted or Lewis) generally accelerate the rate of condensation and cyclization. nih.gov |

| Temperature | Higher temperatures typically increase the reaction rate, but can also lead to side products or decomposition. |

| Solvent | The choice of solvent can influence reaction rates and product selectivity. Solvent-free conditions have also been shown to be effective. ijtsrd.com |

| Substituents on the Phenyl Ring | The 2-hydroxyethyl group on this compound may influence the electron density of the aromatic ring and the nucleophilicity of the amino groups, thereby affecting the reaction kinetics. |

Reaction Mechanism Elucidation for Key Transformations

The elucidation of reaction mechanisms for the formation of benzodiazepines and other heterocycles from o-phenylenediamines provides a framework for understanding the potential transformations of this compound.

Formation of 1,5-Benzodiazepines from β-Dicarbonyl Compounds:

The generally accepted mechanism for the reaction of an o-phenylenediamine with a β-diketone involves the following steps researchgate.net:

Condensation: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration: Subsequent dehydration leads to the formation of a seven-membered diimine ring, which is a dihydro-1,5-benzodiazepine.

Tautomerization: The dihydro-1,5-benzodiazepine can then tautomerize to the more stable 3H-1,5-benzodiazepine.

In the case of β-ketoesters, the reaction proceeds similarly, but the initial condensation can occur at either the ketone or the ester carbonyl group, leading to the formation of 1,5-benzodiazepin-2-ones. researchgate.net

Formation of Benzimidazoles as a Competing Reaction:

In some instances, particularly with certain ketones or under specific catalytic conditions, the reaction of o-phenylenediamines can lead to the formation of 2-substituted benzimidazoles. This transformation involves a C-C bond cleavage. A proposed mechanism involves the formation of a benzodiazepine intermediate, which then undergoes a ring contraction. thieme-connect.com Another proposed pathway involves the formation of an imine intermediate, followed by a cyclization and subsequent oxidative aromatization, which can involve the cleavage of an alkyl group from the ketone. lookchem.com

For this compound, the presence of the hydroxyl group could potentially be leveraged to direct the reaction towards a specific product or participate in the reaction mechanism, for example, through intramolecular catalysis. However, without specific experimental data, these remain plausible hypotheses based on the established reactivity of related compounds.

| Transformation | Key Mechanistic Steps | Potential Influence of the 2-Hydroxyethyl Group |

| Benzodiazepine Formation | 1. Enamine formation. 2. Intramolecular cyclization. 3. Dehydration and tautomerization. | The hydroxyl group could influence the nucleophilicity of the amino groups through hydrogen bonding or act as an internal proton shuttle. |

| Pyrimidine Formation | 1. Initial condensation. 2. Intramolecular cyclization. 3. Dehydration/Aromatization. | Similar to benzodiazepine formation, the hydroxyl group could play a role in catalysis or lead to alternative reaction pathways. |

| Benzimidazole Formation (Side Reaction) | Ring contraction of a benzodiazepine intermediate or oxidative cyclization with C-C bond cleavage. | The electronic effect of the hydroxyethyl (B10761427) group might influence the stability of intermediates and the propensity for ring contraction. |

Computational and Theoretical Investigations of 2 2,3 Diaminophenyl Ethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and energetics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule like 2-(2,3-Diaminophenyl)ethanol, DFT calculations can be used to determine key electronic properties. For instance, studies on related compounds like p-aminophenol have utilized DFT to compute geometric parameters, vibrational frequencies, and thermochemical values researchgate.net. The choice of functional and basis set is crucial for obtaining reliable results. For example, the B3LYP functional with a 6-31G* basis set has been effectively used to study the electronic properties of 4-nitroaniline (B120555) and its derivatives journalirjpac.com.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aniline (B41778) derivatives, it has been shown that substituent groups and their positions significantly influence these frontier orbital energies journalirjpac.comresearchgate.net.

The following table illustrates typical electronic properties that can be calculated for an aromatic amine using DFT.

| Property | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.5 |

| Dipole Moment (µ) | Measure of the net molecular polarity | 1.5 to 3.0 D |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an electric field | 10 to 20 ų |

Note: These are representative values for substituted anilines and would be expected to be similar for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide very high accuracy, though they are often more computationally demanding than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

High-accuracy predictions of properties like ionization potential and electron affinity are often performed using these methods. For example, a study on various explosive compounds utilized MP2 and Complete Basis Set (CBS-QB3) methods to achieve results that are expected to be close to experimental values dovepress.com. For this compound, such calculations would provide a precise understanding of its redox behavior. Ab initio calculations have also been successfully used to investigate the conformational structures of flexible molecules like 2-phenylethanol (B73330) acs.org.

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to simulate vibrational spectra (IR and Raman), which arise from the vibrations of chemical bonds. The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of spectral peaks. A study on 2-amino-2-methyl-1,3-propanediol (B94268) demonstrated the use of DFT (B3LYP) with the aug-cc-pVDZ basis set to calculate and assign FTIR and FT-Raman spectra nih.gov.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. These predictions can help in the structural elucidation of new compounds and in understanding the electronic environment of different nuclei within the molecule nih.gov.

UV-Vis spectra, which are related to electronic transitions between molecular orbitals, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in an experimental spectrum.

The table below shows a hypothetical comparison of calculated and experimental spectroscopic data for a molecule like this compound.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR Frequency (N-H stretch) | 3400-3500 cm⁻¹ | 3350-3450 cm⁻¹ |

| IR Frequency (O-H stretch) | 3600-3700 cm⁻¹ (gas phase) | 3200-3600 cm⁻¹ (condensed phase) |

| ¹H NMR Chemical Shift (aromatic) | 6.5-7.5 ppm | 6.7-7.3 ppm |

| ¹³C NMR Chemical Shift (aromatic) | 115-150 ppm | 118-148 ppm |

| UV-Vis λmax | 280-300 nm | 285-295 nm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and the influence of the environment on a molecule.

Molecules with rotatable bonds, such as the ethanol (B145695) side chain in this compound, can exist in multiple conformations. MD simulations are an excellent tool for exploring the conformational landscape of such molecules. By simulating the molecule's movement over time, different stable and metastable conformations can be identified, and the energetic barriers between them can be estimated. For the related molecule 2-phenylethanol, a combination of spectroscopy and ab initio calculations revealed the existence of two stable conformers, gauche and anti acs.org.

MD simulations also provide a detailed picture of intermolecular interactions, such as hydrogen bonding. For this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds, both intramolecularly and with surrounding solvent molecules or other solute molecules. Studies on hydrated polymers have shown how MD simulations can be used to analyze the dynamics of hydrogen bonding between a solute and water molecules arxiv.org.

The solvent environment can have a profound impact on the conformation, electronic properties, and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of these effects. For example, simulations can reveal how the hydrogen-bonding network of water influences the conformational preferences of the solute.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the intricate details of chemical reactions involving this compound and its derivatives. By employing quantum chemical methods such as Density Functional Theory (DFT), researchers can map out potential energy surfaces for various transformations, including oxidation, cyclization, and condensation reactions which are characteristic of o-phenylenediamine (B120857) moieties.

Reaction Pathway Exploration: Theoretical studies on analogous o-phenylenediamine compounds have demonstrated that oxidation reactions can proceed through a stepwise mechanism involving the formation of radical intermediates. For instance, the oxidation of o-phenylenediamine has been proposed to occur via a two-step process involving the deprotonation of an amino group to form an imide radical, followed by electron cloud rearrangement to form a conjugated system. Similar computational approaches could be applied to model the oxidation of the diamino functionality in this compound.

Transition State Theory: A crucial aspect of reaction mechanism modeling is the identification and characterization of transition states. Transition state theory allows for the calculation of reaction rates and the prediction of reaction feasibility. Computational workflows can automate the search for transition state geometries. These calculations involve optimizing the geometry to a first-order saddle point on the potential energy surface, which is characterized by a single imaginary vibrational frequency. The energy barrier determined from the difference in energy between the reactants and the transition state is a key determinant of the reaction kinetics.

For a hypothetical intramolecular cyclization of a this compound derivative, the transition state would involve the formation of a new bond between one of the amino groups and the ethanol side chain. The calculated activation energy for this process would provide insight into the likelihood of such a reaction occurring under specific conditions.

Hypothetical Transition State Analysis Data for a Cyclization Reaction:

| Parameter | Value | Unit |

| Reactant Energy | -450.123 | Hartrees |

| Transition State Energy | -450.089 | Hartrees |

| Activation Energy (ΔE‡) | 21.3 | kcal/mol |

| Imaginary Frequency | -350 | cm⁻¹ |

| Key Bond Distance (N-C) | 1.85 | Å |

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound governs its reactivity and intermolecular interactions. Computational methods provide a detailed picture of how electrons are distributed within the molecule.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and electronic excitation energies.

Charge Distribution: The distribution of partial atomic charges can be calculated using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM). These analyses reveal the electrostatic potential of the molecule. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the attached hydrogen atoms and certain carbon atoms will have positive partial charges. This charge distribution is critical for understanding hydrogen bonding and interactions with other polar molecules.

A density functional theory calculation on a related molecule, 2-phenylethylamine, indicated that the positive charge in its cation is divided between the phenyl group and the amino group, acting as two distinct charge cores nih.gov. A similar phenomenon could be expected in the protonated form of this compound, influencing its behavior in acidic environments.

Calculated Partial Atomic Charges (Hypothetical):

| Atom | NBO Charge (e) |

| N (ortho) | -0.85 |

| N (meta) | -0.83 |

| O (hydroxyl) | -0.75 |

| C (phenyl, attached to N) | +0.15 |

| H (hydroxyl) | +0.45 |

Studies on Intramolecular Hydrogen Bonding and π-Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of flexible molecules like this compound.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the nitrogen and oxygen atoms) in this compound allows for the possibility of intramolecular hydrogen bonds. These interactions can significantly influence the conformational preferences of the molecule. For instance, a hydrogen bond could form between one of the amino groups and the hydroxyl group of the ethanol side chain. Computational studies on similar systems, such as 4-anilino-5-fluoroquinazolines, have utilized DFT calculations to characterize N-H···F intramolecular hydrogen bonds nih.gov. Similar theoretical approaches could be used to investigate the strength and geometry of potential intramolecular hydrogen bonds in this compound. The formation of such bonds can be confirmed by analyzing the electron density at bond critical points using QTAIM.

π-Interactions: The aromatic ring of this compound is capable of participating in π-interactions, including π-π stacking and cation-π interactions.

π-π Stacking: This interaction is important for the aggregation of molecules in the solid state and in solution. Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. Studies on substituted benzene (B151609) dimers have shown that substituents significantly influence the strength and geometry of π-π stacking interactions.

Cation-π Interactions: In a protonated state, the aromatic ring can interact favorably with cations. The electron-donating amino groups on the phenyl ring of this compound would enhance its ability to engage in cation-π interactions.

OH/π and NH/π Interactions: It is also possible for the hydroxyl and amino groups to interact with the π-system of the benzene ring, either intramolecularly or intermolecularly. Computational studies on aniline-water complexes have investigated the nature of N-H···π and O-H···π interactions physchemres.org.

Hypothetical Interaction Energies for a Dimer of this compound:

| Interaction Type | Energy (kcal/mol) |

| π-π Stacking | -3.5 |

| Hydrogen Bonding (N-H···N) | -4.2 |

| Hydrogen Bonding (O-H···N) | -5.1 |

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data published on the coordination chemistry of the compound this compound as a ligand. The synthesis and characterization of its metal complexes, its chelation behavior, and its spectroscopic properties have not been described in the accessible chemical literature.

Therefore, it is not possible to generate the requested article focusing solely on the coordination chemistry of this compound. Providing information on related but distinct compounds, such as other diamine or amino-alcohol ligands, would not adhere to the strict requirement of focusing exclusively on the specified chemical and would constitute a deviation from the requested subject matter. Accurate and scientifically sound information specific to this compound is a prerequisite for fulfilling the user's request, and this information is not currently available in the public domain.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data concerning the coordination chemistry of the compound this compound as a ligand. Specifically, detailed studies and data regarding the magnetic properties, spin state analysis, electronic properties, metal-ligand interactions, and catalytic applications of its metal complexes are not present in the accessible literature.

The strict requirement to focus solely on "this compound" and not introduce information from other related compounds prevents the generation of a scientifically accurate and well-supported article as per the requested outline. General principles of coordination chemistry or data from analogous ligands, such as other aminophenol or phenylenediamine derivatives, cannot be used without violating the core instructions.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specified topics for this particular compound at this time. Further experimental research on the synthesis and characterization of metal complexes with the this compound ligand is required before a detailed analysis of its coordination chemistry can be compiled.

Applications in Materials Science and Polymer Chemistry

Utilization as Monomers and Building Blocks for Polymeric Materials

The presence of multiple reactive sites in 2-(2,3-Diaminophenyl)ethanol allows for its participation in various polymerization reactions, leading to the formation of polymers with tailored properties. The vicinal diamine arrangement, in particular, is a key feature for the synthesis of heterocyclic high-performance polymers.

Theoretically, this compound can undergo polymerization through several mechanisms, primarily involving the reactive amine and hydroxyl groups.

Polycondensation: The diamine functionality makes it a suitable monomer for polycondensation reactions with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides. The hydroxyl group can also participate in esterification reactions. The kinetics of such step-growth polymerizations would typically follow second-order rate laws, dependent on the concentration of the reacting functional groups and temperature. The reactivity of the amine groups can be influenced by the electron-donating nature of the hydroxyl group and the steric hindrance on the benzene (B151609) ring.

Ring-Opening Polymerization: The amine or hydroxyl groups can act as initiators for the ring-opening polymerization of cyclic monomers like epoxides, lactones, or lactams. For instance, the primary amines can initiate the ring-opening of an epoxy monomer, leading to the formation of a crosslinked network.

Polybenzimidazole (PBI) Formation: A significant potential application for a 1,2-diaminophenyl compound is in the synthesis of polybenzimidazoles. dtu.dkresearchgate.netbenicewiczgroup.comnih.gov These high-performance polymers are known for their exceptional thermal and chemical stability. dtu.dkresearchgate.netnih.gov The general mechanism involves the condensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivative in a high-temperature solvent like polyphosphoric acid (PPA). dtu.dkbenicewiczgroup.com While this compound is a diamine, it could be a precursor to a tetraamine monomer, or it could be used to synthesize functionalized PBIs where the ethanol (B145695) group provides a site for further modification.

| Polymerization Type | Reactant for this compound | Resulting Polymer Class | Key Features |

| Polycondensation | Dicarboxylic acids, Diacyl chlorides | Polyamides | Formation of amide linkages |

| Polycondensation | Dianhydrides | Polyimides | Formation of imide rings, high thermal stability |

| Polycondensation | Diisocyanates | Polyureas | Formation of urea (B33335) linkages |

| Epoxy Curing | Epoxy resins | Crosslinked epoxy network | Acts as a hardener, forming a thermoset material google.comdaryatamin.comdelamine.comthreebond.co.jpevonik.com |

| PBI Formation (as precursor) | Dicarboxylic acids | Polybenzimidazoles | High thermal and chemical resistance dtu.dkresearchgate.netbenicewiczgroup.comnih.gov |

The hydroxyl group on the this compound monomer imparts inherent functionality to the resulting polymers. This pendant hydroxyl group can increase the polymer's hydrophilicity, improve its adhesion to substrates, and serve as a reactive site for further chemical modifications.

Functional copolymers can be synthesized by incorporating this compound with other monomers. For example, in a polyamide synthesis, a portion of the diamine monomer could be this compound, leading to a copolyamide with pendant hydroxyl groups. These functional groups can influence the polymer's solubility, melting point, and mechanical properties. The ability to tailor the properties of polymers through copolymerization is a cornerstone of modern polymer science. rug.nl

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of functional monomers. rsc.orgnih.govnih.gov Polymers synthesized using this compound would contain pendant hydroxyl groups, which are amenable to a variety of PPM reactions.

These hydroxyl groups can be esterified or etherified to attach a wide range of functional molecules. This could be used to tune the polymer's properties, such as its refractive index, or to introduce new functionalities, like photo-responsive or bioactive moieties. The ability to modify the polymer after its formation allows for the creation of a diverse library of materials from a single parent polymer. rsc.org

| Modification Reaction | Reagent | Resulting Functional Group | Potential Application |

| Esterification | Acyl chlorides, Carboxylic acids | Ester | Tuning solubility, adding plasticizing groups |

| Etherification | Alkyl halides | Ether | Modifying hydrophobicity, attaching other functionalities |

| Urethane formation | Isocyanates | Urethane | Introducing crosslinking sites, enhancing mechanical properties |

Advanced Analytical Methodologies for 2 2,3 Diaminophenyl Ethanol and Its Analogs in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures into their individual components. For 2-(2,3-Diaminophenyl)ethanol and related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds like aromatic amines and their derivatives. Reverse-phase (RP) HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the two phases.

Research on analogs of this compound demonstrates the utility of RP-HPLC with mobile phases typically consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com Formic acid is preferred for applications requiring mass spectrometry (MS) compatibility. sielc.com Chiral HPLC is also employed to separate enantiomers of related compounds, such as (S)-1-(3'-aminophenyl)ethanol, using specialized columns and mobile phases like hexane/isopropanol mixtures. rsc.org The technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 1: HPLC Parameters for the Analysis of this compound Analogs This table is interactive. Users can sort and filter the data.

| Analyte/Analog | Column Type | Mobile Phase | Detection Wavelength | Key Finding | Reference |

|---|---|---|---|---|---|

| p-Phenylenediamine (B122844) (p-PDA) | Not specified | 50% Methanol | Not specified | Linear range: 5-25 µg/mL; LOD: 3.67 µg/mL | rsc.org |

| (S)-1-(3'-aminophenyl)ethanol | OD-H Chiral Column | Hexane:Isopropanol (75:25) | 239 nm | Determination of enantiomeric excess; Retention time: 22.8 min | rsc.org |

| Ethanol (B145695), 2,2'-[(3-aminophenyl)imino]bis-, diacetate (ester) | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | Not specified | Scalable method suitable for preparative separation and pharmacokinetics. | sielc.com |

| General Dye Intermediates | Not specified | Acetonitrile, Phosphate/Citrate Buffer | Not specified | Eight intermediates separated within 20 minutes; LODs: 0.05–0.16 mg/mL. | rsc.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For aromatic amines like the analogs of this compound, derivatization is often necessary to increase their volatility and thermal stability. A common approach involves derivatization with trifluoroacetic anhydride (B1165640) (TFA) followed by GC-mass spectrometry (GC-MS) analysis, which combines the high separation efficiency of GC with the sensitive and specific detection of MS. rsc.org This method can achieve extremely low detection limits, on the order of picograms. rsc.org

Advanced techniques such as two-dimensional gas chromatography (2D-GC) offer significantly improved resolution and faster analysis times compared to conventional single-column methods. hpst.cz 2D-GC utilizes two columns of different selectivity to achieve comprehensive separation of target analytes from complex matrices, which is particularly useful in purity analysis of related substances like denatured ethanol. hpst.cz

Table 2: Gas Chromatography Research Findings for Related Aromatic Amines This table is interactive. Users can sort and filter the data.

| Analyte/Analog | Technique | Derivatization Agent | Key Finding | Reference |

|---|---|---|---|---|

| p-Phenylenediamine (p-PDA) | GC-MS Ion Trap | Trifluoroacetic anhydride (TFA) | Detection limit of 0.1 pg (S/N = 10); Extraction recovery ~85%. | rsc.org |

| Volatile/Non-volatile Denaturants in Ethanol | Headspace GC-FID | In-vial reaction for non-volatiles | A single method determines both volatile and non-volatile denaturants. | nih.gov |

| Methanol/Ethanol in Denatured Fuel | Two-Dimensional GC | None | Analysis is 10 times faster than the standard ASTM D5501 method. | hpst.cz |

Electrochemical Methods for Detection and Characterization

Electrochemical methods are highly sensitive techniques used to study compounds that can undergo oxidation or reduction reactions. These methods measure the current-potential response of an analyte in an electrochemical cell, providing insights into its redox properties and concentration. nih.gov

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. nih.gov The method involves cycling the potential of a working electrode and measuring the resulting current. A typical CV experiment utilizes a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum). nih.gov The resulting plot of current versus potential, known as a cyclic voltammogram, provides key information such as the anodic and cathodic peak potentials (Epa, Epc) and peak currents (Ipa, Ipc). nih.gov These parameters are used to determine the redox potential and study the kinetics of electron transfer reactions. nih.govnih.gov For aminophenyl and related ethanol compounds, CV can be used to investigate their electro-oxidation mechanisms on various electrode surfaces. ias.ac.inelectrochemsci.org

Table 3: Typical Parameters and Insights from Cyclic Voltammetry Studies This table is interactive. Users can sort and filter the data.

| Parameter | Symbol | Information Provided |

|---|---|---|

| Anodic Peak Potential | Epa | Potential at which oxidation is maximal. |

| Cathodic Peak Potential | Epc | Potential at which reduction is maximal. |

| Anodic Peak Current | Ipa | Proportional to the concentration of the analyte and scan rate. |

| Cathodic Peak Current | Ipc | Related to the reduction of the oxidized species. |

| Formal Redox Potential | E°' | Calculated as ½ (Epa + Epc); thermodynamic property of the redox couple. |

| Peak Separation | ΔEp | (Epa − Epc); Indicates the reversibility of the electron transfer process. |

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique that offers advantages over CV, including lower detection limits and better resolution. pineresearch.comwikipedia.org The technique involves superimposing small, constant-amplitude pulses onto a linear potential ramp. openaccesspub.org The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. wikipedia.org This differential measurement effectively minimizes the contribution of non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio. wikipedia.org

DPV's high sensitivity makes it suitable for trace analysis of electroactive compounds. openaccesspub.org For instance, in the analysis of p-phenylenediamine, DPV has achieved a limit of detection as low as 6.47 × 10⁻⁸ M with excellent recovery rates. rsc.org The sharp, peak-shaped voltammograms produced in DPV allow for high resolution between compounds that oxidize at distinct potentials. openaccesspub.org Advanced variations, such as short-range DPV (SRDPV), have been developed to reduce analysis time from seconds to milliseconds without compromising selectivity. nih.gov

Table 4: Performance Characteristics of DPV for Aromatic Amine Analysis This table is interactive. Users can sort and filter the data.

| Analyte/Analog | Limit of Detection (LOD) | Linear Range | Recovery Rate | Key Advantage | Reference |

|---|---|---|---|---|---|

| p-Phenylenediamine (p-PDA) | 6.47 × 10⁻⁸ M | 0.2 µM to 1 mM | 97-104% | High sensitivity and operational stability. | rsc.org |

| General Electro-active Compounds | ~10⁻⁸ M | Not specified | Not specified | High resolution and minimization of charging current. | wikipedia.orgopenaccesspub.org |

Spectrophotometric Quantification Methods (e.g., UV-Vis Absorption, Fluorescence)

Spectrophotometric methods are based on the interaction of electromagnetic radiation with matter. UV-Visible absorption and fluorescence spectroscopy are widely used for the quantification of aromatic compounds due to their inherent chromophoric and fluorophoric properties.

UV-Vis Absorption

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This technique is frequently used for purity testing and quantification. For example, the purity of ethanol can be assessed by measuring its absorbance at specific wavelengths to detect aromatic or conjugated impurities. wiley.com The UV-Vis spectrum of an aromatic amine is characterized by one or more absorption bands corresponding to electronic transitions (e.g., π→π*). The position and intensity of these bands can be influenced by the solvent and pH. academie-sciences.fr For instance, the oxidation product of o-phenylenediamine (B120857), 2,3-diaminophenazine, shows a strong absorption peak at 417 nm. researchgate.net

Table 5: UV-Vis Absorption Data for Ethanol and Related Aromatic Compounds This table is interactive. Users can sort and filter the data.

| Compound/Substance | Wavelength (nm) | Absorbance Limit (in Ethanol) | Solvent/Condition | Reference |

|---|---|---|---|---|

| Anhydrous Ethanol (EP Standard) | 240 | ≤ 0.40 | Neat | wiley.com |

| Anhydrous Ethanol (EP Standard) | 250-260 | ≤ 0.30 | Neat | wiley.com |

| Anhydrous Ethanol (EP Standard) | 270-340 | ≤ 0.10 | Neat | wiley.com |

| 2,3-Diaminophenazine (oxOPD) | 417 | Not Applicable | Not specified | researchgate.net |

| Quinoline-based compound | 332 | Not Applicable | DMF | mdpi.com |

Fluorescence

Fluorescence spectroscopy is an exceptionally sensitive technique that involves the excitation of a molecule with light of a specific wavelength, followed by the measurement of the emitted light at a longer wavelength. Many aromatic compounds, including diaminophenyl derivatives, are naturally fluorescent or can be derivatized to form fluorescent products. This high sensitivity allows for quantification at very low concentrations. rsc.org

The technique is central to the development of selective sensors. For example, a fluorescent sensor for p-phenylenediamine was developed with a detection limit of 5.35 µg L⁻¹. rsc.org Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, can enhance accuracy by correcting for environmental and instrumental variations. researchgate.net The fluorescence properties of these compounds, such as emission maxima and quantum yield, are highly dependent on the molecular structure and the surrounding solvent environment. mdpi.com

Table 6: Fluorescence-Based Detection of Aromatic Amines This table is interactive. Users can sort and filter the data.

| Analyte/Analog | Method Principle | Limit of Detection (LOD) | Linear Ranges | Reference |

|---|---|---|---|---|

| p-Phenylenediamine (p-PDA) | Immobilization and reaction with salicylaldehyde | 5.35 µg L⁻¹ | 10-100 µg L⁻¹ and 100-1000 µg L⁻¹ | rsc.org |

| p-Phenylenediamine (p-PDA) | Reaction with ARS/4-FPBA adduct | Not specified | 0.03–0.40 mM | rsc.org |

| Copper (II) ions | Ratiometric sensing using oxidized o-phenylenediamine (oxOPD) | Not applicable | Not applicable | researchgate.net |

Future Research Directions and Emerging Paradigms for 2 2,3 Diaminophenyl Ethanol Chemistry

Exploration of Novel Synthetic Pathways for Sustainable Production

The industrial viability of any chemical compound is intrinsically linked to the efficiency and sustainability of its production. For 2-(2,3-Diaminophenyl)ethanol, future research will prioritize the development of green synthetic methodologies that adhere to the principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks. nih.govjddhs.com

A promising avenue involves the catalytic reduction of a suitable precursor, such as 2-(2,3-dinitrophenyl)ethanol or 2-(2-amino-3-nitrophenyl)ethanol. Research into sustainable synthesis can draw inspiration from established greener methods for producing aromatic amines. rsc.org This includes exploring novel catalytic systems that operate under milder conditions and utilize environmentally benign reducing agents.

Potential Catalytic Systems for Investigation:

| Catalyst Type | Reducing Agent | Potential Advantages |

| Heterogeneous Catalysts | H₂ Gas, Formic Acid | High stability, easy separation and reusability, continuous flow processing. |

| Supported Nanoparticles (e.g., Pd, Pt, Ru on carbon) | Hydrazine (B178648) Hydrate (B1144303) | High catalytic activity and selectivity, reduced catalyst loading. |

| Biocatalysts (e.g., Nitroreductases) | Biological Cofactors (NADH/NADPH) | High specificity, operation in aqueous media at ambient temperature and pressure, biodegradable. |

These approaches aim to replace traditional methods that often rely on stoichiometric metal reductants (e.g., Fe, Sn in acidic media), which generate significant metallic waste. rsc.org Furthermore, integrating these catalytic methods into continuous flow reactors could enhance safety, improve yield, and facilitate easier scale-up. jddhs.com

Design of Advanced Derivatives with Tailored Electronic and Steric Properties

The functional versatility of this compound makes it an ideal scaffold for creating a diverse library of derivatives with precisely controlled properties. The two amine groups and the hydroxyl group are reactive sites for a multitude of chemical transformations.

Future work will focus on derivatization strategies that systematically modify the molecule's electronic and steric characteristics. For instance, acylation, alkylation, or arylation of the amino groups can modulate their electron-donating ability, which in turn affects the electronic properties of the entire aromatic system. libretexts.orgcsjmu.ac.in The hydroxyl group can be esterified or etherified to introduce new functionalities or to serve as an anchor point for polymer chains.

The vicinal diamine moiety is particularly significant. It can react with various dicarbonyl compounds or their equivalents to form a wide range of heterocyclic structures, such as benzimidazoles and quinoxalines. wikipedia.orgwisdomlib.org These heterocyclic cores are prevalent in pharmaceuticals, organic electronics, and corrosion inhibitors. nih.gov By carefully selecting the reaction partner, derivatives with specific photophysical, electrochemical, or biological properties can be engineered.